N,N-Dimethyl-6-phenyl-3-pyridazinamine
Description
N,N-Dimethyl-6-phenyl-3-pyridazinamine is a pyridazine derivative characterized by a dimethylamine group at the 3-position and a phenyl substituent at the 6-position of the pyridazine ring.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,N-dimethyl-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-15(2)12-9-8-11(13-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
XAIYYANINDXOQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NN=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-Dimethyl-6-phenyl-3-pyridazinamine with key analogs based on substituent variations, pharmacological profiles, and physicochemical properties.
Table 1: Structural and Pharmacological Comparison
Key Findings:
In contrast, MDL-899’s morpholinyl group () contributes to prolonged duration of action (>7 hours) due to slower metabolism . Aromatic vs. Heterocyclic Substituents: The phenyl group in this compound may enhance receptor binding affinity compared to MDL-899’s pyrrolidinyl substituent, though this requires empirical validation.
Pharmacological Efficacy :
- MDL-899 () demonstrates potent antihypertensive activity in rats (ED₅₀: 4.4 mg/kg orally) without adrenergic stimulation or mutagenicity, outperforming hydralazine in safety and duration .
- Chlorinated analogs (e.g., 6-chloro-N-methylpyridazin-3-amine, ) are primarily used in research, suggesting that halogenation may limit therapeutic utility due to toxicity concerns.
Physicochemical Properties :
- Lower molecular weight compounds like 6-chloro-N-methylpyridazin-3-amine (143.57 g/mol) exhibit better solubility, whereas bulkier derivatives (e.g., ’s compound at 466.3 g/mol) may face bioavailability challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
